molecular formula C11H14ClNO3 B290821 4-chloro-N-(2,2-dimethoxyethyl)benzamide

4-chloro-N-(2,2-dimethoxyethyl)benzamide

Cat. No. B290821
M. Wt: 243.68 g/mol
InChI Key: SSDVDVFYYBWFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,2-dimethoxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound is also known as CDEB and has a molecular formula of C11H14ClNO3.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,2-dimethoxyethyl)benzamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 4-chloro-N-(2,2-dimethoxyethyl)benzamide has also been found to possess other biochemical and physiological effects. It has been shown to exhibit antioxidant activity and to modulate the levels of various cytokines and chemokines involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(2,2-dimethoxyethyl)benzamide is its high potency and selectivity towards COX inhibition. This makes it a valuable tool for studying the role of COX in various biological processes. However, the compound also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-chloro-N-(2,2-dimethoxyethyl)benzamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the study of its potential applications in other fields, such as material science. Additionally, further research is needed to fully understand the compound's biochemical and physiological effects and its potential side effects.

Synthesis Methods

The synthesis of 4-chloro-N-(2,2-dimethoxyethyl)benzamide involves the reaction between 4-chlorobenzoyl chloride and 2,2-dimethoxyethylamine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and at a temperature of around 0-5°C. The product is obtained in high yields and can be purified by recrystallization.

Scientific Research Applications

4-chloro-N-(2,2-dimethoxyethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.

properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-chloro-N-(2,2-dimethoxyethyl)benzamide

InChI

InChI=1S/C11H14ClNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14)

InChI Key

SSDVDVFYYBWFLW-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CC=C(C=C1)Cl)OC

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)Cl)OC

Origin of Product

United States

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